molecular formula C23H18N4O2 B5788811 ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B5788811
M. Wt: 382.4 g/mol
InChI Key: DMFVVBMKQAUFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also known as EAPQ, is a novel compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of various protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. It has also been shown to have potent anticancer activity, which may make it a useful tool for cancer research. However, there are also limitations to using ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, its potential toxicity and side effects have not been fully characterized, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One area of research is to further characterize its mechanism of action, particularly with respect to its inhibition of topoisomerase II and protein kinases. Another area of research is to investigate its potential as a therapeutic agent for diseases other than cancer, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to characterize its potential toxicity and side effects, which will be important for determining its suitability for use in humans.

Synthesis Methods

Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with a carbonyl compound, followed by cyclization to form the heterocyclic ring. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an arylboronic acid with an aryl halide, followed by cyclization to form the heterocyclic ring. Both methods have been used successfully to synthesize ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate.

Scientific Research Applications

Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 2-amino-1-naphthalen-1-ylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-17-12-6-5-11-16(17)25-20)27(21(19)24)18-13-7-9-14-8-3-4-10-15(14)18/h3-13H,2,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFVVBMKQAUFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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